molecular formula C14H22N2O B14856731 2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine

2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine

Cat. No.: B14856731
M. Wt: 234.34 g/mol
InChI Key: YWIIGWQRCUXWKJ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine typically involves the reaction of 4-methoxyphenylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine can be compared with other similar compounds, such as:

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanamine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.

    2-(1-Methylpiperidin-4-yl)ethanamine: This compound features a methyl group on the piperidine ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperidin-1-yl]ethanamine

InChI

InChI=1S/C14H22N2O/c1-17-14-4-2-12(3-5-14)13-6-9-16(10-7-13)11-8-15/h2-5,13H,6-11,15H2,1H3

InChI Key

YWIIGWQRCUXWKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)CCN

Origin of Product

United States

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